

curing kinetics of epoxy resins with 4,4'-Methylenebis(2-methylaniline)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-Methylenebis(2-methylaniline)

Cat. No.: B165641

[Get Quote](#)

An Application Guide to Understanding the Curing Kinetics of Epoxy Resins with **4,4'-Methylenebis(2-methylaniline)**

Introduction

Epoxy resins are a cornerstone class of thermosetting polymers, indispensable in high-performance applications ranging from aerospace composites and industrial coatings to electronic encapsulation and structural adhesives. Their widespread use is attributable to a unique combination of excellent mechanical strength, superior adhesion, high thermal stability, and formidable chemical resistance.[1][2][3] The ultimate performance of an epoxy-based material is not merely a function of its initial chemistry but is critically determined by the curing process—an intricate series of chemical reactions that transform low-viscosity liquid monomers into a rigid, three-dimensional cross-linked network.[4][5]

This application note provides a detailed technical guide for researchers and scientists on the curing kinetics of epoxy resins with a specific, high-performance aromatic amine hardener: **4,4'-Methylenebis(2-methylaniline)**, hereafter referred to as M-MEA. Aromatic amines are favored for applications demanding high thermal and mechanical stability.[6][7] M-MEA, with its sterically hindered amine groups due to the ortho-positioned methyl substituents, presents unique reactivity characteristics that influence processing parameters like pot life and cure temperature.

Understanding the kinetics of this curing reaction is paramount for optimizing manufacturing cycles, controlling material microstructure, and ensuring the final product meets stringent

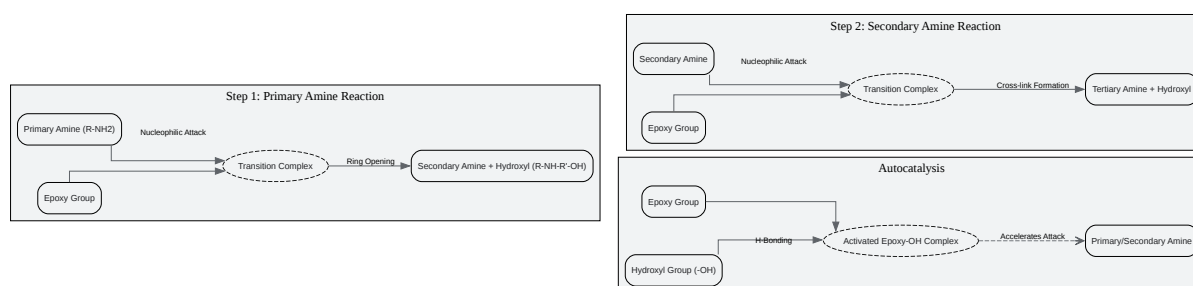
performance criteria. We will delve into the underlying reaction mechanisms, introduce critical concepts such as gelation and vitrification, and provide detailed, field-proven protocols for the primary analytical techniques used to characterize the curing process.

The Epoxy-Amine Curing Reaction: Mechanism and Autocatalysis

The curing of an epoxy resin with M-MEA is a polyaddition reaction involving the nucleophilic ring-opening of the epoxide (oxirane) ring by the amine groups. The process can be described in two primary stages:

- **Primary Amine Addition:** Each of the two primary amine (-NH_2) groups on the M-MEA molecule contains two active hydrogen atoms. One of these hydrogens attacks an epoxy ring, opening it to form a hydroxyl (-OH) group and a secondary amine.
- **Secondary Amine Addition:** The newly formed secondary amine is also reactive and can proceed to open another epoxy ring, creating a tertiary amine and a second hydroxyl group. This step is crucial as it forms the cross-links that build the three-dimensional polymer network.

A hallmark of the epoxy-amine reaction is its autocatalytic nature.^{[8][9]} The hydroxyl groups generated in the first step act as a catalyst, accelerating subsequent epoxy-amine reactions.^{[6][10]} This catalytic effect leads to a characteristic acceleration of the reaction rate after an initial induction period, a feature that must be accounted for in kinetic modeling.



[Click to download full resolution via product page](#)

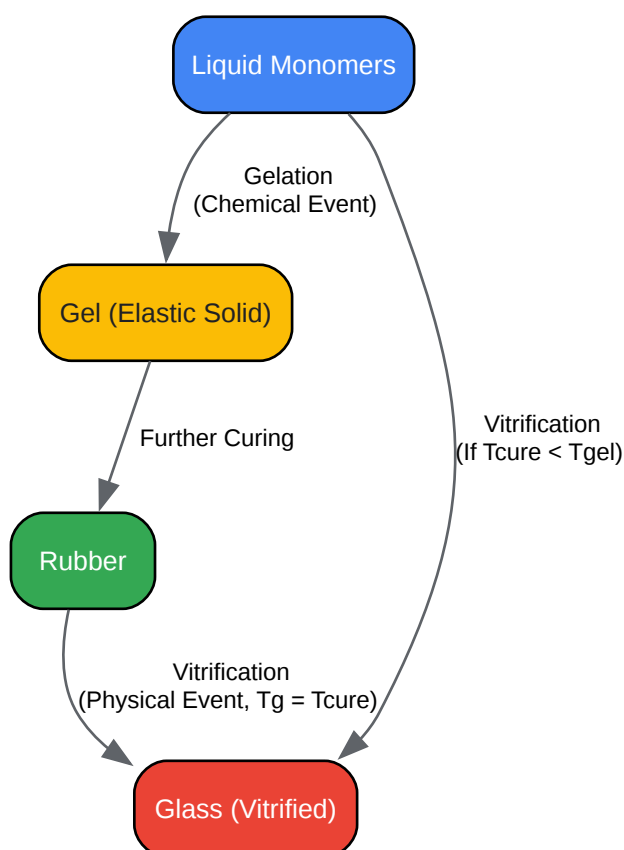
Caption: Epoxy-Amine Reaction and Autocatalysis Mechanism.

Fundamental Concepts in Thermoset Curing

The transformation from a liquid resin to a solid material is marked by two critical events: gelation and vitrification. Understanding these transitions is essential for process control.^{[4][11]}

- **Gelation:** This is the point at which a continuous, cross-linked polymer network first forms throughout the material.^{[4][12]} Macroscopically, it marks the transition from a viscous liquid to an elastic solid or "gel." At the gel point, the viscosity of the system becomes theoretically infinite, and the material no longer flows. Gelation is an irreversible chemical event.^[13]
- **Vitrification:** This is a physical transition that occurs when the glass transition temperature (T_g) of the reacting polymer network increases to the point where it equals the isothermal cure temperature (T_{cure}).^{[4][14][15]} As the system passes through this point, molecular

mobility is severely restricted, and the material transforms from a rubbery or liquid state into a hard, glassy solid.[15] This transition dramatically slows the curing reaction, causing it to switch from being chemically controlled to diffusion-controlled.[4][14] If the cure temperature is below the ultimate T_g of the fully cured system, vitrification will prevent the reaction from reaching 100% completion in a practical timeframe.[15]



[Click to download full resolution via product page](#)

Caption: Key Physical States During Thermoset Curing.

Experimental Protocols for Kinetic Analysis

A multi-faceted approach using several analytical techniques is required to build a comprehensive understanding of the curing kinetics.

Differential Scanning Calorimetry (DSC)

DSC is the most common technique for studying cure kinetics because it directly measures the heat released during the exothermic curing reaction.[16][17] The degree of cure (α) at any time

is proportional to the amount of heat evolved relative to the total heat of reaction (ΔH_{total}).^[18]

This method is used to determine the total heat of reaction and to apply model-free kinetic models.

Objective: Determine the total heat of reaction (ΔH_{total}) and the apparent activation energy (E_a).

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed epoxy/M-MEA formulation into a standard aluminum DSC pan. Seal the pan hermetically to prevent mass loss. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the curing exotherm (e.g., 300 °C) at a constant heating rate.
- Multiple Heating Rates: Repeat the experiment using several different heating rates (e.g., 2.5, 5, 10, and 15 °C/min).^[19] This is crucial for applying isoconversional (model-free) kinetic analysis.^{[14][20]}
- Data Analysis:
 - Total Enthalpy (ΔH_{total}): Integrate the area under the exothermic peak for each heating rate. The value should be consistent across all runs and represents the total heat released for a complete cure.
 - Activation Energy (E_a): Use the peak exotherm temperatures (T_p) from the different heating rates (β) to calculate the apparent activation energy using methods like the Kissinger or Ozawa-Flynn-Wall (OFW) equations.^[20] These are standard analyses in most thermal analysis software packages.

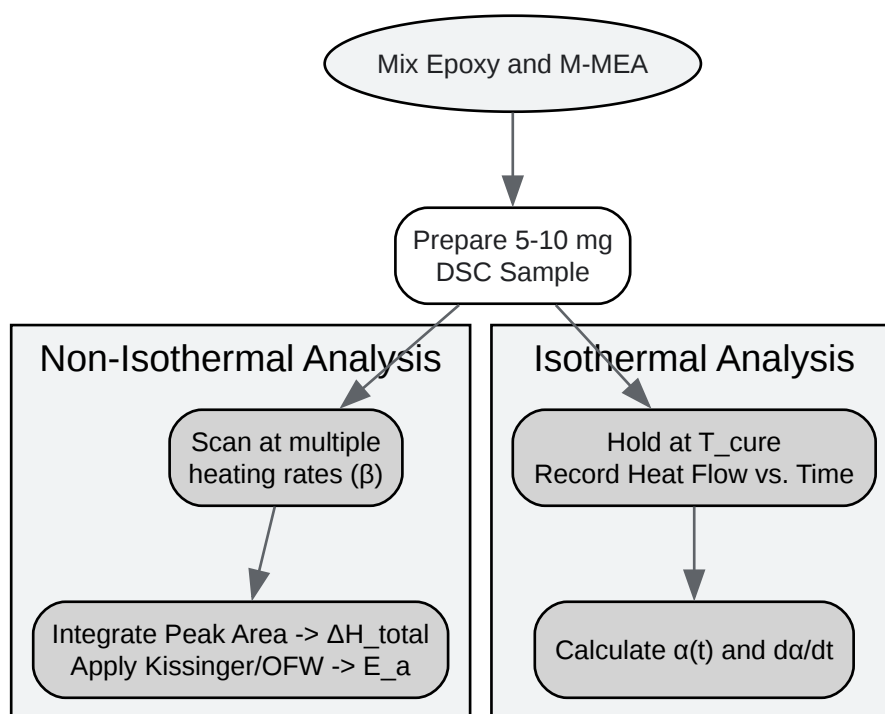
Governing Standards: ASTM D3418 provides fundamental procedures for determining transition temperatures and enthalpies for polymers.^{[21][22][23][24][25]}

This method provides direct information about the reaction rate at a constant temperature.

Objective: Determine the degree of cure (α) and reaction rate ($d\alpha/dt$) as a function of time at a specific temperature.

Methodology:

- Sample Preparation: Prepare a sample as described in the non-isothermal protocol.
- Instrument Setup: Place the sample and reference pans into the pre-heated DSC cell at the desired isothermal cure temperature (e.g., 150 °C).
- Thermal Program: Rapidly heat the sample to the target isothermal temperature and hold it at that temperature until the heat flow signal returns to the baseline, indicating the reaction has ceased or become immeasurably slow.^[26]
- Residual Cure: After the isothermal step, cool the sample to room temperature and then run a non-isothermal scan (e.g., at 10 °C/min) to measure any residual heat of reaction ($\Delta H_{\text{residual}}$).
- Data Analysis:
 - The total heat of reaction (ΔH_{total}) is determined from a separate non-isothermal scan of an uncured sample.
 - The heat evolved at any time t during the isotherm, $\Delta H(t)$, is the cumulative area under the curve up to that time.
 - The degree of cure at time t is calculated as: $\alpha(t) = \Delta H(t) / \Delta H_{\text{total}}$.
 - The reaction rate is calculated as: $d\alpha/dt = (dH/dt) / \Delta H_{\text{total}}$, where dH/dt is the instantaneous heat flow.



[Click to download full resolution via product page](#)

Caption: Workflow for DSC-based Kinetic Analysis.

Rheometry

Rheology provides insight into the viscoelastic changes during cure, such as viscosity build-up and gelation.[13][27]

Objective: Determine the gel time and monitor the development of the elastic network.

Methodology:

- **Sample Preparation:** Place a sufficient amount of the freshly mixed epoxy/M-MEA formulation onto the lower plate of the rheometer (parallel plate or cone-and-plate geometry).
- **Instrument Setup:** Bring the upper plate down to the desired gap setting. The instrument should be pre-heated to the desired isothermal cure temperature.
- **Measurement Program:** Apply a small-amplitude sinusoidal oscillation at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region). Monitor the storage

modulus (G'), loss modulus (G''), and complex viscosity (η^*) as a function of time.

- Data Analysis:
 - Gel Point: The gel time is typically identified as the point where the storage modulus (G') and loss modulus (G'') curves intersect ($\tan \delta = G''/G' = 1$).[\[28\]](#) At this point, the material transitions from behaving predominantly as a liquid to predominantly as a solid.
 - Viscosity Profile: The evolution of complex viscosity provides critical information for processing, indicating the working life or "pot life" of the resin system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the chemical changes during curing by tracking the concentration of specific functional groups.[\[29\]](#)[\[30\]](#)[\[31\]](#)

Objective: Monitor the disappearance of epoxy groups to determine the degree of cure.

Methodology:

- Instrument Setup: Use an FTIR spectrometer equipped with a heated ATR accessory. Pre-heat the ATR crystal to the desired isothermal cure temperature.
- Sample Application: Apply a thin layer of the freshly mixed epoxy/M-MEA formulation directly onto the ATR crystal.
- Spectral Acquisition: Collect FTIR spectra at regular time intervals throughout the curing process.
- Data Analysis:
 - Peak Identification: Identify the characteristic absorption band for the epoxy ring, typically around 915 cm^{-1} .[\[30\]](#)[\[32\]](#) Select an internal reference peak that does not change during the reaction, such as an aromatic C=C stretching vibration at $\sim 1607\text{ cm}^{-1}$ or $\sim 1510\text{ cm}^{-1}$.[\[33\]](#)
 - Degree of Cure Calculation: The degree of cure (α) can be calculated from the normalized absorbance of the epoxy peak over time: $\alpha(t) = 1 - [(A_{\text{epoxy}}(t) / A_{\text{ref}}(t)) / (A_{\text{epoxy}}(0) /$

$A_{ref}(0)]$ where $A_{epoxy}(t)$ and $A_{ref}(t)$ are the absorbances (or peak areas) of the epoxy and reference peaks at time t , and $A_{epoxy}(0)$ and $A_{ref}(0)$ are the initial absorbances.

Kinetic Modeling and Data Interpretation

The data gathered from the experimental protocols can be used to develop a kinetic model that describes the curing behavior. The rate of conversion ($d\alpha/dt$) is generally expressed as:

$$d\alpha/dt = k(T) * f(\alpha)$$

where $k(T)$ is the temperature-dependent rate constant (often described by an Arrhenius relationship) and $f(\alpha)$ is the reaction model.^[14]

For autocatalytic epoxy-amine reactions, a common model is the Kamal-Malkin equation:

$$d\alpha/dt = (k_1 + k_2\alpha^m)(1-\alpha)^n$$

Here, k_1 represents the non-catalytic reaction rate constant, while k_2 represents the autocatalytic rate constant. The exponents m and n are the reaction orders.^[34] These parameters are determined by fitting the model to the experimental data obtained from isothermal DSC or FTIR experiments.

Summary of Kinetic Parameters

The following table summarizes typical parameters obtained from a comprehensive kinetic study of an epoxy-aromatic amine system. The values are illustrative and will vary depending on the specific epoxy resin and stoichiometry.

Parameter	Symbol	Typical Range	Method of Determination
Total Heat of Reaction	ΔH_{total}	350 - 500 J/g	Non-isothermal DSC
Apparent Activation Energy	E_a	50 - 90 kJ/mol	Non-isothermal DSC (Kissinger/OFW)
Gel Time (at 150 °C)	t_{gel}	5 - 30 min	Rheometry (G'/G'' Crossover)
Reaction Order (Overall)	$m+n$	1.5 - 2.5	Isothermal DSC/FTIR (Model Fitting)

Conclusion and Best Practices

The curing kinetics of epoxy resins with **4,4'-Methylenebis(2-methylaniline)** are characterized by a complex, autocatalytic reaction mechanism. A thorough investigation using a combination of DSC, rheometry, and FTIR spectroscopy is essential for developing a robust understanding of the material's behavior. This knowledge enables researchers and engineers to design optimal cure cycles, predict material properties, and ensure process reliability.

Best Practices for Researchers:

- **Stoichiometry:** Ensure precise stoichiometric ratios of epoxy to amine hardener, as off-stoichiometric mixes can lead to incomplete curing and inferior properties.
- **Mixing:** Thoroughly and uniformly mix the resin and hardener immediately before analysis to ensure a homogeneous reaction.
- **Sample Handling:** M-MEA is a solid at room temperature and must be melted and mixed with the epoxy resin. Handle with appropriate personal protective equipment in a well-ventilated area.
- **Data Integration:** Combine data from multiple techniques to build a comprehensive Time-Temperature-Transformation (TTT) diagram, which provides a complete map of the curing process.[\[12\]](#)

By following the detailed protocols and understanding the fundamental principles outlined in this guide, professionals in the field can confidently characterize and optimize their epoxy systems for advanced applications.

References

- Karkanias, P., & Partridge, I. (2000). Cure modeling and monitoring of epoxy/amine resin systems. I. Cure kinetics modeling. *Journal of Applied Polymer Science*, 77(7), 1419–1431.
- Turac Enerji. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418.
- Kamon, T., & Saito, K. (1983). Isothermal Cure Kinetics of Some Epoxy Resins with Aromatic Amine by DSC. *Journal of the Adhesion Society of Japan*, 19(9), 376-382. [\[Link\]](#)
- Vyazovkin, S. (2007). Mechanistic modeling of the epoxy-amine reaction.
- Samadzadeh, M., Boukany, P. E., & Assempour, H. (2020). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. *Polymers*, 12(11), 2588. [\[Link\]](#)
- Hardis, R., & J, J. L. P. (n.d.). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. *WSU Research Exchange*.
- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry.
- Roozbahani, F., Pandita, P., & Tcharkhtchi, A. (2014). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics.
- ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-21). [\[Link\]](#)
- ASTM International. (1999). Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry (D3418-99). [\[Link\]](#)
- Wang, Y., et al. (2023). Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. *Preprints.org*. [\[Link\]](#)
- Ma, C. C. M., & Sung, H. M. (1997). Gelation and Glass Transition in Thermosetting Process of Epoxy Resin. *Journal of the Chinese Institute of Chemical Engineers*, 28(5), 337-343. [\[Link\]](#)
- Lee, W. I., Loos, A. C., & Springer, G. S. (1982). A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system.
- Urakawa, O., et al. (2018). Kinetics of the interfacial curing reaction for an epoxy–amine mixture. *RSC Advances*, 8(3), 1538-1545. [\[Link\]](#)
- Crane, L. (n.d.). The Dynamics of Low Stress Epoxy Curing. *Circuit Insight*.

- Ehsani, M., Khonakdar, H. A., & Ghaffari, M. (2018). Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC).
- Pinter, G., Krivec, T., & Rennhofer, H. (2020). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. *Polymers*, 12(10), 2341. [Link]
- Riding, J. (2016). Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification.
- Prime, R. B., & Gomi, T. (2002). Separation of gelation from vitrification in curing of a fiber-reinforced epoxy composite. *Polymer Composites*, 23(6), 1111-1124. [Link]
- Wang, Z., et al. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. *ACS Omega*, 5(36), 22965–22975. [Link]
- Karak, N., & Maiti, S. (2002). Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. *Polymer*, 43(18), 4925-4932. [Link]
- Liu, Y., et al. (2017). Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. *IOP Conference Series: Materials Science and Engineering*, 213, 012053. [Link]
- Serra, A., et al. (1993). Determination of gel and vitrification times of thermoset curing process by means of TMA, DMTA and DSC techniques. *Journal of Thermal Analysis*, 39(4), 535-544. [Link]
- Hombunma, P., et al. (2021). Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. *Materials Science Forum*, 1114, 107-112. [Link]
- Musto, P., & Ragosta, G. (n.d.). On-line Monitoring of Epoxy Resin Cure using Infrared Spectroscopy. CORE. [Link]
- ResearchGate. (n.d.). The DSC curves of cured samples.
- Agabekov, V. E., et al. (2017). Acceleration of epoxy resin curing by using a combination of aliphatic and aromatic amines. *Polymer Bulletin*, 74(11), 4483–4496. [Link]
- PIKE Technologies. (2012).
- Wang, Y., et al. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. *Polymers*, 14(18), 3757. [Link]
- Auvergne, R., et al. (2014). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. *RSC Advances*, 4(13), 6434-6444. [Link]
- Gherlone, E., et al. (2021). Formulation based predictive cure kinetics modelling of epoxy resins. *Polymer*, 233, 124194. [Link]
- Larranaga, M., et al. (n.d.).
- Costa, M. L., Pardini, L. C., & Rezende, M. C. (2003). Influence of aromatic amine hardeners in the cure kinetics of an epoxy resin used in advanced composites.

- Kim, J. H., et al. (2003). Cure Kinetics and Thermal Properties of Epoxy Resin Initiated by Methylanilinium Salts as a Latent Cationic Curing Agent. *Journal of the Korean Chemical Society*, 47(5), 482-488. [Link]
- Mijovic, J., & Wijaya, J. (1994). Cure kinetics of epoxy resins and aromatic diamines. *Macromolecules*, 27(26), 7589–7600. [Link]
- Johnson Fine Chemical. (n.d.). HARTCURE MMEA (4,4'-methylenebis(2-methyl-6-ethylaniline)).
- Wang, Z., et al. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. *ACS Omega*, 5(36), 22965-22975. [Link]
- Evonik Degussa GmbH. (2015). 2,2',6,6'-tetramethyl-4,4'-methylene-bis(cyclohexylamine) as a hardener for epoxy resins.
- Dagdag, O., et al. (2019). A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. *Journal of Thermal Analysis and Calorimetry*, 135(2), 879-890. [Link]
- Macatangay, A. V., & Yslas, I. I. (2019). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. *Progress in Rubber, Plastics and Recycling Technology*, 35(1), 3-18. [Link]
- Kavcic, M., & Sebenik, U. (2015). The Influence of Curing Temperature on Rheological Properties of Epoxy Adhesives.
- United States Patent Office. (1969). Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins.
- Yourdkhani, M., & Hubert, P. (2022). Evaluating models that predict epoxy conversion using rheological properties. *Polymer*, 245, 124699. [Link]
- Kumar, S., et al. (2023). Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. *Polymers*, 15(20), 4153. [Link]
- Larranaga, M., et al. (n.d.). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake.
- Sadeghifar, H., et al. (2016). Curing kinetics and mechanical properties of bio-based epoxy composites comprising lignin-based epoxy resins. *Industrial Crops and Products*, 86, 364-372. [Link]
- Wang, J., et al. (2014). The curing kinetic analysis of epoxy based on FT-IR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Acceleration of epoxy resin curing by using a combination of aliphatic and aromatic amines | Semantic Scholar [semanticscholar.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Isothermal Cure Kinetics of Some Epoxy Resins with Aromatic Amine by DSC [jstage.jst.go.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. akjournals.com [akjournals.com]
- 13. epitoanyag.org.hu [epitoanyag.org.hu]
- 14. mdpi.com [mdpi.com]
- 15. circuitinsight.com [circuitinsight.com]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC | Scientific.Net [scientific.net]
- 21. en.usb-lab.com [en.usb-lab.com]
- 22. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 23. infinitalab.com [infinitalab.com]
- 24. store.astm.org [store.astm.org]

- 25. store.astm.org [store.astm.org]
- 26. imapsjmep.org [imapsjmep.org]
- 27. researchgate.net [researchgate.net]
- 28. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 29. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. atlantispress.com [atlantispress.com]
- 34. Cure modeling and monitoring of epoxy/amine resin systems. I. Cure kinetics modeling | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- To cite this document: BenchChem. [curing kinetics of epoxy resins with 4,4'-Methylenebis(2-methylaniline)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165641#curing-kinetics-of-epoxy-resins-with-4-4-methylenebis-2-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com